![molecular formula C8H5Cl2FO B1408610 3',4'-Dichloro-2'-fluoroacetophenone CAS No. 1806354-87-9](/img/structure/B1408610.png)
3',4'-Dichloro-2'-fluoroacetophenone
Overview
Description
3’,4’-Dichloro-2’-fluoroacetophenone is a halogenated derivative of Acetophenone . It is a reagent used in the production of fragrances and resin polymers .
Synthesis Analysis
A method for preparing 2’-fluoroacetophenone has been disclosed . The method includes sequentially adding magnesium chips, ethyl alcohol, and carbon tetrachloride solution into a reaction vessel, initiating reaction, adding methyl tertiary butyl ether into the solution, and continuously stirring the solution . The method has the advantages of mild reaction, high yield, and environmental friendliness .Molecular Structure Analysis
The molecular formula of 3’,4’-Dichloro-2’-fluoroacetophenone is C8H5Cl2FO . Its molecular weight is 207.03 .Chemical Reactions Analysis
2’,6’-Dichloro-3’-fluoroacetophenone may be used to synthesize the enantiomerically pure form of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,4’-Dichloro-2’-fluoroacetophenone include a refractive index of n20/D 1.529 (lit.), a boiling point of 255 °C (lit.), and a density of 1.403 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis Processes
3',4'-Dichloro-2'-fluoroacetophenone has been used in various synthesis processes. For instance, Guo et al. (2018) described its use in the kilogram-scale synthesis of 2,4-dichloro-5-fluorobenzoic acid via a continuous-flow process. This process offers advantages like better mass and heat transfer, ensuring safer reactions, and achieving high yields of up to 100% (Guo, Yu, & Yu, 2018).
Insecticidal Activities
In the field of pest management, Liu et al. (2005) reported that compounds derived from 3',4'-Dichloro-2'-fluoroacetophenone showed significant insecticidal activity against Homopteran and Lepidopteran pests. Specifically, they synthesized a series of 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers, demonstrating more effectiveness than some commercial insecticides (Liu et al., 2005).
Solubility Determination
Zai (1998) focused on the solubility of 3',4'-Dichloro-2'-fluoroacetophenone in various solvents to aid in its separation and purification. The study provided a detailed analysis of its solubility across different temperatures and solvents, which is crucial for process optimization in pharmaceutical and chemical industries (Zai, 1998).
Chemical Reaction Studies
The chemical reactions involving 3',4'-Dichloro-2'-fluoroacetophenone have been extensively studied. For example, Gan (2006) investigated the acetylation technology of 2,4-dichlorofluorobenzene to manufacture 3',4'-Dichloro-2'-fluoroacetophenone, optimizing the reaction conditions for better yield and efficiency (Gan, 2006).
Material Science Applications
In material science, the compound has been utilized for various purposes. Wang (2016) synthesized a novel inhibitor, 2,6-Dichloro-3-fluoroacetophenonalamine, from 3',4'-Dichloro-2'-fluoroacetophenone, examining its effect on the corrosion of A3 mild steel in hydrochloric acid solution. This study is significant for developing new materials with enhanced corrosion resistance (Wang, 2016).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(3,4-dichloro-2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)5-2-3-6(9)7(10)8(5)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUCBGHARWLJHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichloro-2-fluorophenyl)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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